N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide

Beschreibung

BenchChem offers high-quality N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O2S/c15-13-7-5-11(6-8-13)9-17-21(19,20)18-10-12-3-1-2-4-14(12)16/h1-8,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWBCNTWAKJOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Optimization of Chlorobenzyl Sulfamide Analogs: SAR Profiling for Carbonic Anhydrase Inhibition and Antimicrobial Efficacy

Executive Summary

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

This technical guide details the Structure-Activity Relationship (SAR) of chlorobenzyl sulfamide analogs , a scaffold gaining prominence as a bioisostere for sulfonamides in the design of Carbonic Anhydrase (CA) inhibitors and antimicrobial agents. Unlike traditional sulfonamides (

The Scaffold: Mechanistic Rationale

The chlorobenzyl sulfamide scaffold integrates two critical pharmacophores:

-

The Sulfamide Core (

): Acts as a tetrahedral transition state mimic. In CA inhibition, the sulfamide nitrogen coordinates with the catalytic Zinc ( -

The Chlorobenzyl Moiety: Provides a lipophilic anchor. The chlorine atom enhances metabolic stability (blocking para-hydroxylation) and engages in specific halogen-bonding interactions within the hydrophobic pockets of target enzymes (e.g., the hydrophobic half of the CA active site).

Structural Distinction

-

Sulfonamide:

(Acidic, -

Sulfamide:

(Neutral to weakly acidic, unique H-bond donor/acceptor profile).

Chemical Synthesis Strategy

The synthesis of chlorobenzyl sulfamides requires precise control to avoid symmetrical byproduct formation. The preferred route utilizes sulfamoyl chloride intermediates to ensure regioselectivity.

Validated Synthetic Protocol

Objective: Synthesis of N-(4-chlorobenzyl)-N'-substituted sulfamide.

Reagents:

-

Sulfuryl chloride (

) -

4-Chlorobenzylamine

-

Triethylamine (

) or Pyridine -

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation (Formation of Sulfamoyl Chloride):

-

Cool a solution of sulfuryl chloride (1.2 eq) in anhydrous DCM to -78°C under nitrogen atmosphere.

-

Dropwise add a solution of the secondary amine (Substituent R') and

(1.5 eq) in DCM. -

Stir for 2 hours, allowing temperature to rise to 0°C. Mechanism: Nucleophilic attack of amine on

followed by elimination of HCl.

-

-

Coupling (Introduction of Chlorobenzyl Group):

-

To the crude sulfamoyl chloride solution (at 0°C), add 4-chlorobenzylamine (1.0 eq) and

(2.0 eq). -

Warm to room temperature and reflux for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 7:3) should show disappearance of the intermediate.

-

-

Purification:

-

Quench with 1M HCl (cold). Extract with DCM (

). -

Wash organic layer with brine, dry over

. -

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient elution).

-

Visualization: Synthesis Pathway

Caption: Stepwise synthesis of asymmetric chlorobenzyl sulfamides via sulfamoyl chloride activation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of chlorobenzyl sulfamides is governed by three primary vectors: the position of the chlorine atom, the linker geometry, and the electronic nature of the co-substituent.

The Chlorobenzyl Ring (Hydrophobic Domain)

The chlorobenzyl group targets the hydrophobic pocket of the CA active site (specifically residues Val121, Leu198, and Trp209 in hCA II).

| Substitution | Electronic Effect | Steric Effect | Biological Impact (hCA II Inhibition) |

| Para-Cl (4-Cl) | Low steric hindrance | Optimal. Fits deep into the hydrophobic pocket; halogen bonding with backbone carbonyls often observed. | |

| Meta-Cl (3-Cl) | Strong | Moderate hindrance | Sub-optimal. Often clashes with the hydrophilic side of the active site cleft, reducing potency by 2–5 fold. |

| Ortho-Cl (2-Cl) | Inductive withdrawal | High steric clash | Poor. Steric bulk prevents the sulfamide nitrogen from effectively coordinating with |

| Di-Cl (2,4-Cl) | Enhanced Lipophilicity | Very High | Variable. Can be effective in antimicrobial assays (membrane penetration) but often too bulky for CA active sites. |

The Sulfamide Linker ( )

-

H-Bonding: The two protons on the sulfamide nitrogens act as H-bond donors. Alkylation of both nitrogens (forming a tertiary sulfamide) abolishes CA inhibitory activity because the molecule loses the proton required to form the active

-bound species (referencing the "Zinc-hydroxide mechanism"). -

Geometry: The tetrahedral geometry mimics the transition state of

hydration (

The Distal Substituent (R')

-

Heterocycles (Thiadiazole, Pyridine): Introduction of a 1,3,4-thiadiazole ring at the

position significantly enhances potency ( -

Aliphatic Chains: Increasing chain length (

to

Visualization: SAR Logic Flow

Caption: Decision matrix for optimizing chlorobenzyl sulfamides based on therapeutic target.

Biological Evaluation Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol measures the rate of

-

Preparation: Incubate purified hCA isozyme (I, II, IX, or XII) with the test compound (0.1 nM – 10 µM) for 15 min at 25°C in HEPES buffer (20 mM, pH 7.5).

-

Reaction: Mix with

-saturated water using a stopped-flow instrument. -

Detection: Monitor the change in absorbance of a pH indicator (Phenol Red) at 557 nm.

-

Calculation: Determine

by non-linear regression (Cheng-Prusoff equation) to calculate-

Validation: Acetazolamide (AAZ) must be used as a positive control (

for hCA II).

-

Antimicrobial Susceptibility Testing (MIC)

-

Inoculum: Prepare bacterial suspension (S. aureus, E. coli) adjusted to

McFarland standard. -

Dilution: Perform serial 2-fold dilutions of the chlorobenzyl sulfamide analog in DMSO/Mueller-Hinton Broth (MHB) in 96-well plates. Final concentration range: 0.5 – 256 µg/mL.

-

Incubation: 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Resazurin dye can be added for colorimetric confirmation (Blue = Viable, Pink = Dead).

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Scott, K. A., et al. (2017). Sulfamides as isosteres for sulfonamides in medicinal chemistry. Journal of Medicinal Chemistry, 60(12), 4765-4778. Link

-

Nocentini, A., et al. (2018). Discovery of thiazolin-4-one-based aromatic sulfamates as a new class of carbonic anhydrase inhibitors. Bioorganic Chemistry, 77, 293-299. Link

-

Rej, R., et al. (2016). Synthesis and antibacterial activity of novel sulfamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3633-3638. Link

-

Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(6), 767-792. Link

Methodological & Application

Application Note: Optimal Solvent Selection for Dissolving N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide

Abstract

The selection of an appropriate solvent is a critical first step in the development of any chemical process, from analytical method development to formulation and large-scale synthesis. Poor solubility can impede accurate analysis, limit reaction yields, and create significant challenges for drug delivery and bioavailability.[1][2] This application note provides a comprehensive, structured protocol for determining the optimal solvent for dissolving N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide, a novel compound with both polar and non-polar structural motifs. The methodology employs a tiered approach, beginning with theoretical analysis and progressing through qualitative screening to quantitative determination, ensuring an efficient and scientifically rigorous selection process. The protocols described herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science.

Theoretical Considerations & Compound Analysis

Before any experimental work, a thorough analysis of the target molecule's structure provides critical insights into its likely solubility behavior. This predictive step is guided by the fundamental principle that "like dissolves like."[3]

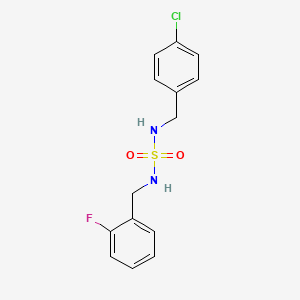

Molecular Structure: N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Structural Component Analysis:

-

Sulfamide Core (-NH-SO₂-NH-): This central functional group is highly polar and possesses both hydrogen bond donor (N-H) and acceptor (S=O) sites.[4][5] The presence of this group suggests that highly polar solvents will be required to effectively solvate the molecule.

-

Aromatic Rings (Benzyl Groups): The two phenyl rings are non-polar, hydrophobic moieties. These bulky groups will likely limit solubility in highly aqueous systems.

-

Halogen Substituents (-Cl, -F): The electronegative chlorine and fluorine atoms introduce dipoles on the aromatic rings, slightly increasing the molecule's overall polarity. The ortho-position of the fluorine may allow for intramolecular hydrogen bonding with the adjacent N-H, which could subtly influence the molecule's crystal lattice energy and interaction with solvents.

Predicted Solubility Profile: Based on this hybrid structure, the compound is predicted to be:

-

Poorly soluble in non-polar aliphatic solvents (e.g., hexane, heptane) and water.

-

Potentially soluble in solvents of intermediate to high polarity, particularly those with hydrogen bond accepting capabilities.

-

Likely soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., lower-chain alcohols).

A more advanced predictive tool is the use of Hansen Solubility Parameters (HSP) , which breaks down the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7][8] A solvent with HSP values close to those of the solute is very likely to dissolve it.[3][9] While determining the precise HSP for a novel compound requires extensive experimentation, the theoretical analysis above guides the selection of an initial solvent screen that covers a wide range of HSP space.

Experimental Design: A Tiered Approach to Solvent Selection

An efficient workflow is essential to minimize the use of time and material. The following tiered approach systematically narrows the field of potential solvents from a broad screen to an optimized choice.

Caption: Workflow for systematic solvent selection.

Protocols

Protocol for Initial Qualitative Solubility Screening

Objective: To rapidly assess the approximate solubility of the compound in a diverse set of solvents.

Materials:

-

N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide

-

Vials (e.g., 2 mL glass vials with screw caps)

-

Analytical balance

-

Vortex mixer

-

Solvent set (see Table 1 for suggestions)

Procedure:

-

Weigh approximately 2-3 mg of the compound directly into each labeled vial.

-

Add 1 mL of the respective solvent to each vial.

-

Cap the vials securely.

-

Vortex each vial vigorously for 2 minutes.

-

Allow the vials to stand at room temperature (e.g., 25 °C) for 30 minutes.

-

Visually inspect each vial against a dark background. Record observations as "Insoluble" (all solid remains), "Partially Soluble" (some solid remains), or "Soluble" (no visible solid).

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of the compound in promising solvents identified in the qualitative screen. This method is considered a gold standard.[10]

Materials:

-

Compound and selected solvents

-

Scintillation vials or glass flasks with sealed caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC vials

Procedure:

-

Add an excess amount of the compound to a vial (e.g., add 10 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.[11]

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

-

Equilibrate the samples for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended to ensure thermodynamic equilibrium is reached.[10]

-

After equilibration, stop the shaker and allow the vials to sit undisturbed for at least 1 hour for solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, labeled HPLC vial. This step is critical to remove any undissolved microcrystals.[12]

-

Dilute the filtrate with a suitable mobile phase if necessary for accurate HPLC analysis.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

Objective: To accurately quantify the concentration of the dissolved compound in the prepared samples. The presence of aromatic rings in the molecule makes UV detection a suitable choice.[13][14]

Suggested Initial HPLC-UV Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (0.1% Formic Acid) (B) may be effective.

-

Example Gradient: Start at 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm (or an optimal wavelength determined by a UV scan of a dilute standard).

-

Standard Preparation: Prepare a stock solution of the compound in a solvent where it is freely soluble (e.g., Acetonitrile or DMSO). Perform serial dilutions to create a calibration curve covering the expected concentration range of the solubility samples. Linearity should be confirmed with an R² value > 0.999.[15]

Data Presentation and Interpretation

Results should be compiled into a comprehensive table to facilitate direct comparison and selection.

Table 1: Solubility Profile of N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide

| Solvent | Solvent Class | Polarity Index¹ | Qualitative Result (2 mg/mL) | Quantitative Solubility (mg/mL @ 25°C) | Notes |

| n-Heptane | Non-polar Aliphatic | 0.1 | Insoluble | < 0.01 | |

| Toluene | Aromatic | 2.4 | Insoluble | < 0.01 | |

| Dichloromethane | Chlorinated | 3.1 | Partially Soluble | 1.5 ± 0.1 | Volatile |

| Ethyl Acetate | Ester | 4.4 | Partially Soluble | 3.2 ± 0.2 | |

| Acetone | Ketone | 5.1 | Soluble | 25.8 ± 1.1 | |

| Isopropanol | Alcohol (Protic) | 3.9 | Partially Soluble | 4.5 ± 0.3 | |

| Acetonitrile | Nitrile (Aprotic) | 5.8 | Soluble | 18.4 ± 0.9 | |

| Methanol | Alcohol (Protic) | 5.1 | Partially Soluble | 6.1 ± 0.4 | |

| DMSO | Sulfoxide (Aprotic) | 7.2 | Soluble | > 50 | High boiling point |

| Water | Protic | 10.2 | Insoluble | < 0.001 |

¹Polarity Index values are relative and sourced from standard chemical literature. (Note: Quantitative data is illustrative and would be generated from the experimental protocol.)

Interpretation: The illustrative data show that polar aprotic solvents like DMSO, Acetonitrile, and Acetone are the most effective single solvents. The limited solubility in polar protic solvents like methanol and isopropanol suggests that while polarity is important, the hydrogen bonding network of the alcohols may not be as effective at disrupting the solute's crystal lattice as the strong dipole-dipole interactions offered by the aprotic solvents.

Conclusion and Final Solvent Selection

The optimal solvent is not solely the one with the highest dissolving power but is a balance of performance and practical constraints related to the specific application.

-

For Analytical Chemistry (e.g., HPLC stock standard): Acetonitrile is an excellent choice. It provides high solubility and is a common, UV-transparent mobile phase component, simplifying sample preparation.

-

For Chemical Synthesis (Reaction Medium): Acetone or Ethyl Acetate could be suitable, depending on the required temperature and reagent compatibility. Their lower boiling points facilitate easier removal post-reaction.

-

For Formulation/Biological Assays: DMSO is a powerful solvent often used for creating highly concentrated stock solutions for in-vitro screening.[16] However, its high boiling point makes it difficult to remove, and its potential for cellular effects must be considered. A co-solvent strategy, using a small amount of DMSO to dissolve the compound followed by dilution in a more benign medium like ethanol or a buffered aqueous solution, is a common approach.

This systematic approach, combining theoretical prediction with empirical testing, provides a robust framework for selecting the most appropriate solvent for N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide, ensuring that subsequent research and development activities are built on a solid foundation.

References

- Bergström, C. A., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.

- Tanimura, Y., et al. (2019). Formulation Using Hansen Solubility Parameters.

- Bashimam, M. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.

- Jarc, M., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Science of The Total Environment.

- Nikoofard, H., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. PubMed.

- Jouyban, A. (2012). Solubility prediction methods for drug/drug like molecules.

- Kubinyi, H. (2003). Prediction of Drug-Like Properties.

- Hansen, C. M. Hansen Solubility Parameters. hansen-solubility.com.

- West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. westpharma.com.

- Jouyban, A. (2008). Solubility Prediction Methods for Drug/Drug Like Molecules. Bentham Science Publishers.

- Adscientis. Hansen Solubility Parameters (HSP). adscientis.com.

- Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery. lifechemicals.com.

- Nikoofard, H., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Semantic Scholar.

- Nikoofard, H., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies.

- Chen, Y-C., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.

- Chen, Y-C., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing.

- Gomez-Jeria, J. S. (2005). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study.

- NANOGENOTOX. (2016). Procedure for solubility testing of NM suspension. nanogenotox.eu.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds. benchchem.com.

- Sugano, K. (2020). Summary of solubility measurement protocols of each company before harmonization.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ntp.niehs.nih.gov.

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- EPA. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. epa.gov.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Kumar, S., et al. (2013). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. International Journal of Pharma and Bio Sciences.

- Patel, D., et al. (2023). Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance. Journal of Research in Applied Science & Engineering.

- Wen, L., et al. (2023). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa.

- Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. longdom.org [longdom.org]

- 15. academic.oup.com [academic.oup.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Troubleshooting & Optimization

Resolving Peak Tailing in HPLC Analysis of Sulfamides: A Technical Support Guide

Welcome to the technical support center for troubleshooting HPLC analyses. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth solutions to one of the most common chromatographic challenges: peak tailing, with a specific focus on sulfamide compounds.

Frequently Asked Questions (FAQs)

Q1: My sulfamide peak is tailing. What are the most likely causes?

Peak tailing in the HPLC analysis of sulfamides is a frequent issue that can compromise the accuracy and resolution of your method.[1][2][3][4] The primary culprits behind this phenomenon are typically secondary chemical interactions between your analyte and the stationary phase or issues with the HPLC system itself.

The most common causes include:

-

Secondary Silanol Interactions: Sulfamides, which often contain basic functional groups, can interact with residual acidic silanol groups on the surface of silica-based columns.[1][2][5][6][7] This is a major cause of peak tailing.[2][5]

-

Metal Chelation: Trace metal contaminants within the HPLC system (e.g., stainless-steel tubing, frits) or the silica packing material can chelate with sulfamide molecules, leading to distorted peak shapes.[4][8]

-

Inappropriate Mobile Phase pH: The ionization state of both the sulfamide analyte and the stationary phase silanol groups is highly dependent on the mobile phase pH.[6][9] Operating at a pH where strong ionic interactions can occur will often result in tailing.[6]

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak tailing.[4]

-

Sample Solvent Effects: If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and peak distortion.[4][10][11][12][13]

-

Extra-Column Volume and System Issues: Dead volumes in fittings, tubing, or a deteriorating column can all contribute to peak asymmetry.[4][14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing in your sulfamide analysis.

Initial Diagnosis: Is it a Chemical or Physical Problem?

A simple first step is to inject a neutral compound (e.g., toluene or uracil). If this peak is also tailing, the issue is likely related to the physical setup of your HPLC system (e.g., a column void, blocked frit, or improper fittings).[14] If the neutral peak is symmetrical, the tailing is almost certainly due to undesirable chemical interactions between your sulfamide analyte and the stationary phase.

Guide 1: Mitigating Secondary Silanol Interactions

Secondary interactions with acidic silanol groups are the most common cause of peak tailing for basic compounds like many sulfamides.[2][5][6]

Q2: How does mobile phase pH affect silanol interactions and my sulfamide's peak shape?

The pH of your mobile phase is a critical parameter. Most residual silanol groups on silica columns have a pKa in the range of 3.8-4.2.[7] At a pH above this range, the silanols become deprotonated and negatively charged, leading to strong electrostatic interactions with protonated basic analytes.[6][7]

Many sulfamides are weak acids, with pKa values that can vary widely depending on their structure.[15][16][17][18][19] For example, the pKa of the sulfonamide group in sulfanilamide is approximately 10.4.[18][20]

The Solution: Adjusting the mobile phase pH to suppress the ionization of either the silanol groups or the analyte is a highly effective strategy.

-

Operate at Low pH (pH < 3): By lowering the pH, you protonate the silanol groups, neutralizing their negative charge and minimizing ionic interactions with your basic sulfamide analyte.[1][5][6] This is often the most effective approach to improve peak shape for basic compounds.[5]

Experimental Protocol: Mobile Phase pH Adjustment

-

Determine the pKa of your sulfamide: If not known, this can be found in the literature or estimated using prediction software.

-

Prepare a series of mobile phases: Use a suitable buffer (e.g., phosphate or formate) to prepare mobile phases at different pH values, for instance, pH 2.5, 3.0, 4.5, and 7.0.

-

Equilibrate the column: For each mobile phase, allow at least 10-20 column volumes to pass through the system to ensure full equilibration.

-

Inject your sulfamide standard: Analyze the peak shape at each pH condition.

-

Evaluate the results: Compare the peak asymmetry factor at each pH. A significant improvement in peak shape at lower pH values strongly indicates that silanol interactions are the root cause.

Q3: Can I use a different type of HPLC column to avoid silanol interactions?

Yes, selecting the right column chemistry is a powerful tool to combat peak tailing.

-

Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns often undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small, less polar group to make them inert.[5] Using a column with a high degree of end-capping can significantly reduce peak tailing for basic compounds.[5]

-

Consider Columns with Embedded Polar Groups: These columns have a polar functional group (e.g., an amide or carbamate) incorporated into the alkyl chain of the stationary phase.[21] This provides a shielding effect, reducing the interaction of basic analytes with residual silanols and often improving peak shape.[21]

-

Polymer-Based Columns: These columns use a polymer resin instead of silica as the base material and do not have silanol groups, thus eliminating this source of secondary interaction.[21] They are stable over a wide pH range.[21]

| Column Type | Mechanism for Reducing Tailing | Best For |

| High-Purity, End-Capped Silica | Minimizes available acidic silanol groups through chemical modification.[5] | General purpose, good for a wide range of sulfamides. |

| Embedded Polar Group | Shields residual silanols and provides alternative polar interactions.[21] | Basic sulfamides, can improve peak shape significantly.[21] |

| Polymer-Based | Lacks silanol groups entirely.[21] | When silanol interactions are severe and cannot be overcome by other means. |

Guide 2: Addressing Metal Chelation

If adjusting pH and changing columns doesn't resolve the issue, metal chelation may be the culprit. Sulfamides can interact with metal ions present in the HPLC system, leading to peak tailing.[4][8]

Q4: How can I tell if metal chelation is causing my peak tailing, and what can I do about it?

A key indicator of metal chelation is often poor peak shape that is not significantly improved by changes in mobile phase pH. You might also observe a gradual degradation of peak shape over time as the column becomes more exposed to metal ions.

The Solutions:

-

System Passivation: This process removes free iron and other metal ions from the stainless-steel surfaces of your HPLC system by forming a protective oxide layer.[22][23][24][25]

-

Use of a Chelating Agent: Adding a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can bind to metal ions, preventing them from interacting with your analyte.[26][27]

Experimental Protocol: HPLC System Passivation

Caution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling acids.

-

Remove the column: Disconnect the HPLC column and any guard column from the system and replace it with a union.[22][28]

-

Flush with water: Purge the system thoroughly with high-purity water.[22]

-

Introduce the passivating agent: Flush the system with a 6M nitric acid solution at a low flow rate (e.g., 1 mL/min) for 30-60 minutes.[22][24]

-

Rinse thoroughly: Flush the system with copious amounts of high-purity water until the eluent is neutral (check with pH paper).[22]

-

Final flush: Flush the system with methanol or another appropriate organic solvent before reconnecting the column.[22]

Experimental Protocol: Using a Chelating Agent

-

Prepare your mobile phase: Add a low concentration of EDTA (e.g., 5-10 µM) to your mobile phase.[27]

-

Equilibrate the system: Flush the system with the EDTA-containing mobile phase to chelate any residual metal ions.[27]

-

Analyze your sample: Inject your sulfamide and observe the peak shape. A significant improvement suggests metal chelation was a contributing factor.

Guide 3: Optimizing Other Method Parameters

Beyond chemical interactions, several other factors can influence peak shape.

Q5: Could my sample preparation or injection volume be the problem?

Absolutely. The composition of your sample solvent and the amount of sample you inject are critical.

-

Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile for a highly aqueous mobile phase), it can cause the analyte band to spread on the column, resulting in a distorted peak.[10][11][12][13] Solution: Whenever possible, dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[10]

-

Mass Overload: Injecting too high a concentration of your analyte can overload the column, leading to peak fronting or tailing.[4] Solution: Try reducing the injection volume or diluting your sample.

Q6: What is the role of a guard column, and can it help with peak tailing?

A guard column is a small, disposable column installed before the main analytical column.[29][30] Its primary purpose is to protect the analytical column from strongly retained impurities and particulates in the sample, thereby extending its lifetime.[29][30][31][32]

While a guard column's main function is protective, it can indirectly help with peak tailing by:

-

Filtering out particulates: This prevents clogging of the analytical column's inlet frit, which can cause poor peak shape.[5]

-

Adsorbing highly retained matrix components: This prevents them from fouling the head of the analytical column.[30]

It is crucial to use a guard column packed with the same stationary phase as your analytical column to avoid altering the chromatography.[30][32]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting peak tailing in sulfamide analysis.

Caption: A troubleshooting flowchart for resolving peak tailing.

References

-

Effects of Sample Solvents on Peak Shape. SHIMADZU CORPORATION. [Link]

-

Cleaning and Passivation of Liquid Chromatography. Welch Materials. [Link]

-

The Essential Role of Guard Column Cartridges in HPLC Analysis. Chromasir. [Link]

-

Passivation of stainless steel-based HPLC and IC instruments. Diduco. [Link]

-

How To Passivate HPLC Stainless Steel For Corrosion Resistance. SilcoTek. [Link]

-

Successful passivation of an HPLC system. Analytics-Shop. [Link]

-

HPLC column protection. Cytiva. [Link]

-

GUARD COLUMNS. Optimize Technologies. [Link]

-

HPLC Guard Columns, HPLC Guard Cartridges | Knowledge Center. Hamilton Company. [Link]

-

Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]

-

What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters. [Link]

-

Peak Tailing in HPLC. Element Lab Solutions. [Link]

-

How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

-

A Comprehensive Guide to Guard Columns and Pre-Columns. Welch Materials. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]

-

Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

-

HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

-

A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

-

HPLC Troubleshooting Guide. [Link]

-

What is the Definition of Passivating and Purging in HPLC - FAQ. MicroSolv Technology Corporation. [Link]

-

HPLC Troubleshooting Guide. [Link]

-

Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

-

HPLC Column Selection. LCGC International. [Link]

-

Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]

-

The pK a values of the sulfonamides studied. ResearchGate. [Link]

-

The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. [Link]

-

SULPHONAMIDES.pdf. [Link]

-

Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data. [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

-

What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

-

Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences. [Link]

-

Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

-

Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC. [Link]

-

Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

-

What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

-

The Importance of Understanding Secondary Interactions When Analysing Peptides. Technology Networks. [Link]

-

Effects of pH on the sulfanilamide speciation and adsorption capacity... ResearchGate. [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

-

Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]

-

Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed. [Link]

-

Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]

-

Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

-

Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

-

Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]

-

The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

-

Purge metals from HPLC system using EDTA - How To. MicroSolv Technology Corporation. [Link]

Sources

- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 2. hplc.eu [hplc.eu]

- 3. chromtech.com [chromtech.com]

- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. mac-mod.com [mac-mod.com]

- 14. support.waters.com [support.waters.com]

- 15. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pharmahealthsciences.net [pharmahealthsciences.net]

- 21. welch-us.com [welch-us.com]

- 22. welch-us.com [welch-us.com]

- 23. silcotek.com [silcotek.com]

- 24. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]

- 25. Definition of Passivating and Purging in HPLC | MICROSOLV [mtc-usa.com]

- 26. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 27. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]

- 28. diduco.com [diduco.com]

- 29. cytivalifesciences.com [cytivalifesciences.com]

- 30. hamiltoncompany.com [hamiltoncompany.com]

- 31. News - The Essential Role of Guard Column Cartridges in HPLC Analysis [mxchromasir.com]

- 32. welch-us.com [welch-us.com]

Validation & Comparative

A Researcher's Guide to Identifying Sulfamide Functional Groups with Infrared (IR) Spectroscopy

This guide provides an in-depth comparison and analysis of the characteristic infrared (IR) spectroscopy absorption peaks for the sulfamide functional group. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of frequencies to explain the causality behind spectral features and provides actionable experimental protocols.

Introduction: The Sulfamide Moiety and the Role of IR Spectroscopy

The sulfamide functional group, characterized by a central sulfuryl group bonded to two nitrogen atoms (R¹R²N-SO₂-NR³R⁴), is a critical pharmacophore in a variety of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. Its structural integrity and proper formation during synthesis are paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly effective first-pass technique for the structural elucidation of these molecules. By measuring the absorption of infrared radiation by molecular vibrations, this method provides a unique fingerprint of the functional groups present, confirming the identity of the sulfamide core.

Deciphering the Spectrum: Characteristic Vibrational Modes of Sulfamides

The IR spectrum of a sulfamide is dominated by several key vibrational modes. Understanding the origin and expected position of these absorption bands is crucial for accurate interpretation.

S=O Stretching Vibrations: The Most Prominent Signature

The most intense and readily identifiable peaks in a sulfamide spectrum arise from the sulfuryl (SO₂) group. Due to the coupling of the two S=O bonds, they exhibit two distinct stretching vibrations:

-

Asymmetric Stretching (ν_as(SO₂)) : This mode typically appears as a strong, sharp band in the 1380–1310 cm⁻¹ region.[1][2] It involves the two oxygen atoms moving in opposite directions relative to the sulfur atom.

-

Symmetric Stretching (ν_s(SO₂)) : This vibration results in a strong band in the 1180–1140 cm⁻¹ range.[1][2][3] Here, both oxygen atoms move in phase, stretching and compressing in unison.

The high intensity of these bands is due to the large change in dipole moment during the vibration of the highly polar S=O bonds. Their presence is a strong indicator of a sulfuryl-containing compound.

N-H Vibrational Modes: Probing the Nitrogen Environment

For primary (SO₂NH₂) or secondary (SO₂NHR) sulfamides, the vibrations of the N-H bond provide valuable structural information.

-

N-H Stretching (ν(N-H)) : Located in the 3500–3200 cm⁻¹ region, the appearance of these bands depends on the degree of substitution and hydrogen bonding.[1][2]

-

Primary Sulfamides (-NH₂) : Exhibit two distinct bands—an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

-

Secondary Sulfamides (-NHR) : Show a single, sharp band.

-

Hydrogen bonding can cause these peaks to broaden and shift to lower frequencies.

-

-

N-H Bending (δ(N-H)) : This scissoring vibration is typically observed in the 1640–1550 cm⁻¹ region and is of medium intensity.[2]

S-N Stretching Vibrations: Identifying the Core Linkage

The stretching of the sulfur-nitrogen bond (ν(S-N)) provides direct evidence of the sulfamide linkage. This absorption is generally weaker than the S=O stretches and appears in the fingerprint region, typically between 935–840 cm⁻¹ .[1][2] While it can sometimes be obscured by other vibrations, its identification lends strong support to the presence of the sulfamide moiety.

Comparative Analysis: Distinguishing Sulfamides from Related Groups

To avoid misinterpretation, it is essential to compare the IR spectrum of a suspected sulfamide with those of structurally related functional groups. The primary distinguishing features lie in the combination of S=O and N-H/S-N absorptions.

| Functional Group | Structure | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | S-N Stretch (cm⁻¹) | Key Differentiator |

| Sulfamide | R₂N-SO₂-NR₂ | 1380–1310 (Strong) | 1180–1140 (Strong) | 3500–3200 (if H present) | 935–840 (Medium) | Presence of two S-N bonds; N-H bands confirm non-tertiary nitrogens. |

| Sulfonamide | R-SO₂-NR₂ | 1350–1315 (Strong)[1][2] | 1165–1145 (Strong)[1][2] | 3350–3310 (if H present)[1] | ~900 (Medium)[2] | Structurally very similar; differentiation often requires other analytical methods (e.g., NMR, MS). |

| Sulfone | R-SO₂-R' | 1350–1300 (Strong) | 1160–1120 (Strong) | Absent | Absent | Complete absence of N-H and S-N stretching bands.[4] |

| Sulfate Ester | R-O-SO₂-O-R' | ~1350 (Strong)[5] | ~1175 (Strong)[5] | Absent | Absent | Characterized by additional strong S-O-C stretching bands (~1000-750 cm⁻¹).[5] |

Visualizing the Vibrations

The primary vibrational modes that give rise to the characteristic IR peaks of a simple primary sulfamide (H₂N-SO₂-NH₂) are illustrated below.

Caption: Key vibrational stretching modes of the sulfamide functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for routine analysis due to its speed and minimal sample preparation.[6]

Objective: To obtain a high-quality IR spectrum of a solid sulfamide-containing compound.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument noise, which will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.[6] The sample must be dry, as moisture will show a broad O-H absorption around 3400 cm⁻¹ and can interfere with N-H signals.

-

Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

-

-

Data Acquisition:

-

Initiate the sample scan. For a high signal-to-noise ratio, co-adding 16 to 32 scans is standard practice.[6]

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Perform a baseline correction if necessary to ensure absorption bands originate from a flat baseline.

-

Use the peak-picking tool to label the wavenumbers of the major absorption bands.

-

Compare the observed peak positions with the reference values provided in this guide (Sections 2 & 3) to confirm the presence of the sulfamide functional group.

-

Experimental Workflow Diagram

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of molecules containing the sulfamide functional group. By systematically analyzing the spectrum for the characteristic strong, dual S=O stretching bands between 1380–1310 cm⁻¹ and 1180–1140 cm⁻¹, alongside the N-H and S-N vibrations, researchers can rapidly and confidently confirm the presence of this critical moiety. A comparative approach and adherence to rigorous experimental protocol are key to achieving unambiguous and reliable results.

References

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Khan, I., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7489. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

Uno, T., et al. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708. [Link]

-

Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

-

Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1756-1765. [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Tanaka, Y., & Tanaka, Y. (1965). INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 13(4), 399-405. [Link]

-

Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. [Link]

-

Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry Stack Exchange. (n.d.). Sulfonates infrared spectra. [Link]

Sources

- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.